molecular formula C3H5O7P B040315 Tartronate semialdehyde phosphate CAS No. 118455-76-8

Tartronate semialdehyde phosphate

Cat. No.: B040315
CAS No.: 118455-76-8
M. Wt: 184.04 g/mol
InChI Key: KBLQTRXAGCIRPZ-UHFFFAOYSA-N
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Description

3-Oxo-2-phosphonooxypropanoic acid, also known as phosphohydroxypyruvic acid, is an organic compound with the molecular formula C3H5O7P. It is a key intermediate in various biochemical pathways, particularly in the metabolism of amino acids and the glycolytic pathway. This compound plays a crucial role in the biosynthesis of serine, an essential amino acid involved in numerous physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-2-phosphonooxypropanoic acid typically involves the phosphorylation of hydroxypyruvic acid. One common method is the reaction of hydroxypyruvic acid with phosphoric acid under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 25-30°C, with a pH maintained around 7 to ensure optimal reaction conditions .

Industrial Production Methods: Industrial production of 3-oxo-2-phosphonooxypropanoic acid often employs enzymatic methods due to their specificity and efficiency. Enzymes such as hydroxypyruvate reductase and phosphotransferases are used to catalyze the phosphorylation of hydroxypyruvic acid. These enzymatic processes are carried out in bioreactors under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2-phosphonooxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Oxo-2-phosphonooxypropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxo-2-phosphonooxypropanoic acid involves its role as an intermediate in metabolic pathways. It acts as a substrate for enzymes such as hydroxypyruvate reductase and phosphotransferases, facilitating the transfer of phosphate groups and the reduction of hydroxypyruvic acid. These reactions are essential for the biosynthesis of serine and other amino acids, which are vital for cellular functions and growth .

Comparison with Similar Compounds

Uniqueness: 3-Oxo-2-phosphonooxypropanoic acid is unique due to its specific role in the biosynthesis of serine and its involvement in multiple metabolic pathways. Its ability to undergo various chemical reactions and its applications in different scientific fields make it a versatile and valuable compound .

Biological Activity

Tartronate semialdehyde phosphate (TSP) is a significant compound in biochemical pathways, particularly in the context of glycerol metabolism. It serves as a substrate for various enzymatic reactions and plays a pivotal role in the metabolic processes of certain fungi, such as Ustilago maydis. This article explores the biological activity of TSP, focusing on its enzymatic interactions, metabolic significance, and potential applications in biotechnological processes.

Enzymatic Role of this compound

Tartronate Semialdehyde Reductase (TSR)

Tartronate semialdehyde reductase (TSR) is an enzyme that catalyzes the reversible conversion of tartronate semialdehyde to glycerate. This reaction is crucial in the final stages of glycerate biosynthesis, which is integral to the assimilation of glycerol in various organisms. The enzyme is classified under EC 1.1.1.60 and is part of the β-hydroxyacid dehydrogenase family, which also includes other enzymes that utilize NAD+ or NADP+ as cofactors.

Kinetic Parameters

The kinetic properties of TSR have been extensively studied, revealing important insights into its substrate specificity and efficiency. The following table summarizes the kinetic parameters for TSR when acting on different substrates:

SubstrateKmK_m (mM)VmaxV_{max} (µmol/min/mg)
D-Glycerate17.7 ± 2.31.14 ± 0.15
L-Glycerate123.2 ± 21.80.03 ± 0.01
Tartronic Semialdehyde0.19 ± 0.030.17 ± 0.03

These values indicate that TSR has a significantly higher affinity for tartronic semialdehyde compared to glycerate, suggesting a preferential metabolic flow towards glycerate production under physiological conditions .

Biological Significance

Glycerol Assimilation

The primary biological role of TSP through TSR is its involvement in glycerol assimilation in Ustilago maydis. Studies have shown that mutants lacking functional TSR exhibit reduced growth on glycerol as the sole carbon source, highlighting the enzyme's critical role in energy metabolism and biomass production . The introduction of additional copies of the tsr1 gene led to increased glycolipid accumulation, further emphasizing its importance in metabolic engineering applications aimed at enhancing glycerol utilization .

Case Study: Glycerol Utilization in Ustilago maydis

In a study examining the genetic basis for improved glycerol utilization, researchers identified a T-DNA tagged mutant with enhanced expression of the tsr1 gene. The findings indicated that this overexpression resulted in a marked increase in glycerol assimilation rates and overall growth efficiency . Additionally, knockout mutants demonstrated a substantial decrease (45.2%) in glycolipid production, underscoring the enzyme's role as a rate-limiting factor in this metabolic pathway.

Molecular Docking Studies

Recent molecular modeling and docking studies have investigated the interactions between TSP and enolase inhibitors from both bacterial and human sources. These studies aim to elucidate structural differences that could inform drug design targeting bacterial survival mechanisms . The findings suggest that TSP can serve as a lead compound for developing novel therapeutic agents against pathogens like Salmonella, which exploit similar metabolic pathways.

Properties

IUPAC Name

3-oxo-2-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O7P/c4-1-2(3(5)6)10-11(7,8)9/h1-2H,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLQTRXAGCIRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922684
Record name 3-Oxo-2-(phosphonooxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14886-81-8, 118455-76-8
Record name D-Tartronic semialdehyde phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014886818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tartronate semialdehyde phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118455768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-2-(phosphonooxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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